(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione
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Overview
Description
(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the ethynyl and hydroxy groups. Common synthetic routes may involve:
Cyclization reactions: to form the core structure.
Functional group transformations: to introduce the ethynyl and hydroxy groups under specific conditions, such as using strong bases or acids.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Acids and bases: For catalyzing substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione has a wide range of applications in scientific research, including:
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Investigating its effects on biological systems and potential therapeutic uses.
Medicine: Exploring its potential as a drug candidate for various diseases.
Industry: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione involves its interaction with specific molecular targets and pathways. This compound may:
Bind to receptors: Modulating their activity and triggering downstream effects.
Inhibit enzymes: Affecting metabolic pathways and cellular processes.
Alter gene expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-( (2R,5R)-5,7-Dihydroxyheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol .
- (8R,9S,10R,13S,14S,17R)-17-乙酰基-3-甲氧基-6,10,13-三甲基-1,2,7,8,9,11,12,14,15,16-十氢环戊烯并 [A]菲-17-基]乙酸酯 .
Uniqueness
(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C20H26O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(5S,8R,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,13-17,23H,4-11H2,2H3/t13-,14?,15-,16+,17+,19+,20+/m1/s1 |
InChI Key |
LOFXBUQCWJKXKJ-UWMPRIGLSA-N |
Isomeric SMILES |
C[C@]12CCC3[C@H]4CCC(=O)C[C@@H]4C(=O)C[C@H]3[C@@H]1CC[C@]2(C#C)O |
Canonical SMILES |
CC12CCC3C4CCC(=O)CC4C(=O)CC3C1CCC2(C#C)O |
Origin of Product |
United States |
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